molecular formula C9H19N3O3 B11722829 tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate

Cat. No.: B11722829
M. Wt: 217.27 g/mol
InChI Key: NXWDWKLIOMWYEX-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate: is a chemical compound with the molecular formula C9H19N3O3 and a molecular weight of 217.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method includes the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oximes or nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate is used as a reagent in organic synthesis. It serves as a protecting group for amines and hydroxylamines, facilitating the synthesis of complex molecules .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in enzymatic reactions, providing insights into biochemical pathways.

Medicine: In medicine, tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in biochemical pathways, affecting cellular processes and physiological responses .

Comparison with Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)carbamate
  • tert-butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-butyl N-hydroxycarbamate

Comparison: tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]carbamate is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its ability to act as a protecting group and its potential therapeutic applications set it apart from other carbamates .

Properties

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

tert-butyl N-(3-amino-3-hydroxyimino-2-methylpropyl)carbamate

InChI

InChI=1S/C9H19N3O3/c1-6(7(10)12-14)5-11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13)

InChI Key

NXWDWKLIOMWYEX-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=NO)N

Origin of Product

United States

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